molecular formula C19H27N5O B2445157 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one CAS No. 2380061-35-6

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one

Número de catálogo B2445157
Número CAS: 2380061-35-6
Peso molecular: 341.459
Clave InChI: OYVHIUHSHKQLOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and survival of B cells. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent for B-cell malignancies is currently being investigated.

Mecanismo De Acción

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one selectively inhibits BTK by binding to its active site and preventing its phosphorylation. BTK is a key component of the B-cell receptor signaling pathway, which is critical for B-cell development and survival. Inhibition of BTK leads to decreased proliferation and survival of B cells and impaired antibody production.
Biochemical and Physiological Effects:
This compound has been shown to have significant antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and survival, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune and inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is a potent and selective inhibitor of BTK, and its efficacy has been demonstrated in preclinical models of B-cell malignancies. However, its pharmacokinetic properties and toxicity profile have not been fully characterized, and its clinical efficacy and safety in humans remain to be determined.

Direcciones Futuras

Future research on 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one should focus on its pharmacokinetic properties and toxicity profile, as well as its clinical efficacy and safety in humans. In addition, further studies are needed to determine the optimal dosing regimen and potential combination therapies with other agents. This compound also has potential applications in other autoimmune and inflammatory diseases, and its effects on these diseases should be investigated. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for B-cell malignancies and other diseases.

Métodos De Síntesis

The synthesis of 6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that starts with the reaction of 5,6-dimethyl-4-pyrimidinamine with 4-(4-chlorophenyl)-1-piperidinecarboxylic acid to form 1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl)-4-(4-chlorophenyl)butan-1-one. This intermediate is then reacted with tert-butyl 3-oxoazetidine-1-carboxylate to form this compound.

Aplicaciones Científicas De Investigación

6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound has significant antitumor activity in xenograft models of B-cell malignancies.

Propiedades

IUPAC Name

6-tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-13-14(2)20-12-21-18(13)23-10-8-15(9-11-23)24-17(25)7-6-16(22-24)19(3,4)5/h6-7,12,15H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVHIUHSHKQLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.